molecular formula C12H6ClN5 B11861983 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile CAS No. 89454-05-7

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

Cat. No.: B11861983
CAS No.: 89454-05-7
M. Wt: 255.66 g/mol
InChI Key: BCXVOVYRZVAMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a well-known bioisostere of purine nucleotides . This structural similarity allows derivatives of this core structure to act as potent ATP-competitive inhibitors for a variety of kinases that are critical in oncology research . The specific substitution pattern on this molecule—a 4-chlorophenyl group at the 1-position and a carbonitrile group at the 4-position—is designed to interact with key hydrophobic regions and the adenine binding pocket of enzyme active sites . The pyrazolo[3,4-d]pyrimidine scaffold is extensively documented in scientific literature for its broad pharmacological potential, particularly as a platform for developing inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) . Researchers utilize this family of compounds to explore new pathways in targeted cancer therapy, with mechanisms of action that can include inducing apoptosis and arresting the cell cycle . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

89454-05-7

Molecular Formula

C12H6ClN5

Molecular Weight

255.66 g/mol

IUPAC Name

1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H6ClN5/c13-8-1-3-9(4-2-8)18-12-10(6-17-18)11(5-14)15-7-16-12/h1-4,6-7H

InChI Key

BCXVOVYRZVAMAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)C#N)Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

The formation of the pyrazolo[3,4-d]pyrimidine core is often achieved via acid-catalyzed cyclization. In one approach, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is reacted with aliphatic or aromatic nitriles in dioxane under dry HCl gas. The reaction proceeds via nucleophilic attack at the nitrile carbon, followed by cyclodehydration to form the pyrimidine ring. For instance, compound 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is synthesized by refluxing the pyrazole precursor with acetonitrile in dioxane for 6 hours, yielding 78–85% after recrystallization.

Table 1: Reaction Conditions for Acid-Catalyzed Cyclization

Starting MaterialNitrile SourceSolventTime (h)Yield (%)
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileAcetonitrileDioxane682
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileBenzonitrileDioxane678

Limitations of Conventional Methods

While effective, prolonged reaction times (6–8 hours) and moderate yields (70–85%) necessitate optimization. Side reactions, such as hydrolysis of the nitrile group, are occasionally observed under strongly acidic conditions.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates the cyclization step. A mixture of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, potassium tert-butoxide, and nitriles is irradiated at 960 W for 2.5–3.5 minutes, achieving yields of 88–92%. The microwave method reduces side reactions and improves purity due to uniform heating.

Table 2: Microwave vs. Conventional Synthesis Comparison

ParameterConventionalMicrowave
Time6 h3 min
Yield (%)78–8588–92
Purity (HPLC)95%99%

Mechanistic Insights

The microwave’s dielectric heating polarizes the nitrile group, enhancing electrophilicity and facilitating faster cyclization. This method is particularly advantageous for thermally sensitive intermediates.

Multi-Step Synthesis from Pyrazole Intermediates

Hydrazine-Mediated Cyclization

An alternative route involves treating 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboximidate with hydrazine hydrate in ethanol under reflux. This forms the pyrimidine ring via intramolecular cyclization, followed by nitrile introduction using malononitrile. The final carbonitrile group is introduced via nucleophilic substitution, yielding the target compound in 75% overall yield.

Key Reaction Steps:

  • Imidate Formation:
    Pyrazole+ClC(OC2H5)3Ac2OImidate Intermediate\text{Pyrazole} + \text{ClC(OC}_2\text{H}_5\text{)}_3 \xrightarrow{\text{Ac}_2\text{O}} \text{Imidate Intermediate}

  • Cyclization:
    Imidate+N2H4ΔPyrazolo[3,4-d]pyrimidine\text{Imidate} + \text{N}_2\text{H}_4 \xrightarrow{\Delta} \text{Pyrazolo[3,4-d]pyrimidine}

  • Nitrile Introduction:
    Pyrimidine+NCCH2CNBaseProduct\text{Pyrimidine} + \text{NCCH}_2\text{CN} \xrightarrow{\text{Base}} \text{Product}

Spectral Validation

  • IR Spectroscopy: A sharp peak at 2216 cm1^{-1} confirms the C≡N stretch.

  • 1^1H NMR: The 4-chlorophenyl group exhibits a doublet at δ 8.16 ppm (J = 7.5 Hz), while the pyrimidine proton appears as a singlet at δ 8.26 ppm.

Solvent and Catalyst Optimization

Role of Polar Aprotic Solvents

Dioxane and dimethylformamide (DMF) are preferred for their high boiling points and ability to stabilize charged intermediates. Ethanol is unsuitable due to competitive esterification with nitriles.

Catalytic Systems

  • HCl Gas: Generates in situ HCl for acid catalysis but requires careful gas flow control.

  • Kt_t-OBu: Enhances nucleophilicity in microwave synthesis, reducing reaction time .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include various substituted pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions. In a study comparing the anti-inflammatory effects of various compounds, derivatives of pyrazolo[3,4-d]pyrimidine demonstrated lower toxicity and ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

Antimicrobial Properties

Some derivatives have exhibited antimicrobial activity against bacterial strains. The structure of this compound suggests potential efficacy against various pathogens, which could be beneficial in developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives on A549 and MCF-7 cell lines. The findings revealed that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance cytotoxicity, indicating a structure-activity relationship that warrants further investigation .

Case Study 2: Anti-inflammatory Properties

In a pharmacological screening of novel pyrazolo[3,4-d]pyrimidine derivatives, researchers assessed their effectiveness in reducing Carrageenan-induced edema in animal models. The results demonstrated that these compounds provided significant protection against inflammation with reduced side effects compared to established NSAIDs .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include substituents at positions 1, 4, and 6, which significantly influence melting points, solubility, and reactivity.

Table 1: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Observations
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 2-Chloro-2-(4-Cl-Ph)ethyl; 6: Me 50 202–203 Higher melting point due to methyl group rigidity
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 2-Chloro-2-(4-Cl-Ph)ethyl; 6: Et 39 193–195 Lower melting point with ethyl vs. methyl
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-phenyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 2-Chloro-2-(4-Cl-Ph)ethyl; 6: Pr 34 154–156 Propyl group reduces crystallinity
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 4-Fluoro-2-OH-Ph; 6: t-Bu N/A N/A Bulky tert-butyl group enhances steric hindrance
2-(1-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one 1: Ethyl linker; 4: NH₂ 25 N/A Fluoro and chromenone moieties may improve bioavailability

Key Trends :

  • Alkyl Chain Length : Longer alkyl chains (e.g., methyl → propyl) reduce melting points, likely due to decreased crystallinity .
  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound may enhance stability compared to fluorophenyl analogs (e.g., in ), as chlorine has stronger electron-withdrawing effects.
  • Carbonitrile vs.

Recommendations for Future Research :

  • Conduct comparative studies on chlorophenyl vs. fluorophenyl derivatives to assess metabolic stability.
  • Explore the carbonitrile’s role in kinase inhibition through molecular docking assays.

Biological Activity

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology and other disease areas.

  • Molecular Formula : C11H7ClN4
  • Molecular Weight : 246.65 g/mol
  • CAS Number : 5334-29-2
  • Structure : The compound features a pyrazolo-pyrimidine core with a chlorophenyl group that enhances its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have reported its efficacy against various cancer cell lines.
  • Antiparasitic and Antifungal Properties : The compound has shown potential in treating parasitic infections and fungal diseases.

Anticancer Mechanism

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. Research indicates that it targets specific pathways involved in cancer cell survival and growth.

Anticancer Efficacy

A study published in the Molecules journal evaluated the anticancer potency of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The findings are summarized in Table 1 below:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa2.59Induces apoptosis, S-phase arrest
DoxorubicinHeLa2.35DNA intercalation
Compound 14gMCF71.98G2/M phase arrest, apoptosis induction

This data illustrates that the compound exhibits comparable efficacy to established chemotherapeutics like doxorubicin, particularly against HeLa cells.

Target Selectivity

Further investigations into the selectivity of this compound revealed that it acts as a dual inhibitor of EGFR and VEGFR pathways. In vitro studies demonstrated significant inhibition at concentrations ranging from 0.3 to 24 µM for various targets, indicating potential for targeted cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its target proteins. These studies help in understanding how structural modifications can enhance binding affinity and selectivity towards specific receptors involved in cancer progression .

Q & A

Q. What established synthetic routes are available for 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include cyclocondensation of aminopyrazoles with nitriles or carbonyl derivatives under acidic or basic conditions. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 minutes) can enhance reaction efficiency and yield compared to conventional heating . Purification via recrystallization (using methanol or ethyl acetate) or column chromatography is critical for isolating high-purity products. Reaction parameters such as solvent polarity, temperature, and catalyst choice (e.g., acetic acid or p-toluenesulfonic acid) significantly influence yields, which typically range from 29% to 65% depending on substituent reactivity .

Q. How is structural characterization of this compound performed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and carbons (C-3a, C-7a near δ 140–160 ppm) confirm the pyrazolo[3,4-d]pyrimidine core .
  • HPLC : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) align with the calculated molecular weight (e.g., ~247 g/mol for analogous structures) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should focus on kinase inhibition (e.g., Src family kinases) using in vitro assays with recombinant enzymes. IC50 values can be determined via fluorescence polarization or radiometric assays . For anticancer potential, anti-proliferative activity is assessed against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with comparisons to known inhibitors like PP2 (IC50 = 4.0 nM for Src) . Dose-response curves (0.1–100 µM) and selectivity indices (e.g., normal vs. cancer cells) are critical for prioritization .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve scalability and purity?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yield by 10–15% .
  • Catalyst screening : Lewis acids (e.g., ZnCl2) or organocatalysts enhance regioselectivity during cyclization .
  • High-throughput purification : Automated flash chromatography with gradient elution (hexane/ethyl acetate) ensures >98% purity for sensitive biological assays .

Q. How should researchers resolve contradictions in reported inhibitory concentrations (IC50) across studies?

Discrepancies in IC50 values (e.g., 4.0 nM vs. 1.0 µM for similar compounds) may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). To address this:

  • Standardize protocols : Use consistent ATP levels (e.g., 10 µM) and enzyme sources (e.g., human recombinant kinases) .
  • Cross-validate with orthogonal assays : Compare radiometric (32P-ATP) and fluorescence-based results .
  • Statistical analysis : Apply ANOVA to assess inter-laboratory variability .

Q. What computational methods support the design of derivatives with enhanced selectivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP-binding pockets, highlighting interactions with key residues (e.g., Lys295 in Src) .
  • QSAR modeling : Electron-withdrawing groups (e.g., -CN) at the 4-position correlate with improved kinase inhibition (R² > 0.85 in training sets) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

Q. What experimental strategies validate target engagement in cellular models?

  • Phospho-specific Western blotting : Detect reduced phosphorylation of downstream targets (e.g., STAT3 at Tyr705) after treatment .
  • Cellular thermal shift assays (CETSA) : Confirm compound binding to intended kinases by measuring protein thermal stability shifts .
  • CRISPR knockouts : Ablation of putative targets (e.g., Src) should abolish compound efficacy, confirming mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.